molecular formula C5H10ClN B6278108 pent-3-yn-2-amine hydrochloride CAS No. 1378830-65-9

pent-3-yn-2-amine hydrochloride

Cat. No.: B6278108
CAS No.: 1378830-65-9
M. Wt: 119.59 g/mol
InChI Key: BIGFPNCQDSQYMT-UHFFFAOYSA-N
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Description

Pent-3-yn-2-amine hydrochloride is a chemical compound with the molecular formula C5H9N·HCl. It is an organic compound that contains an alkyne group and an amine group, making it a versatile intermediate in organic synthesis. The compound is often used in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-yn-2-amine hydrochloride can be synthesized through several methods. One common method involves the Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pent-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Alkenes or alkanes.

    Substitution: Alkylated or acylated amines.

Mechanism of Action

The mechanism of action of pent-3-yn-2-amine hydrochloride depends on the specific reaction it undergoes. . The amine group can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds.

Comparison with Similar Compounds

Similar Compounds

    Propargylamine: Similar structure but lacks the hydrochloride salt form.

    Pent-4-yn-1-amine: Similar alkyne group but different position of the amine group.

    2-Butyn-1-amine: Contains an alkyne and amine group but with a shorter carbon chain.

Uniqueness

Pent-3-yn-2-amine hydrochloride is unique due to its specific positioning of the alkyne and amine groups, which allows for distinct reactivity and applications in various chemical reactions and industrial processes .

Properties

CAS No.

1378830-65-9

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

pent-3-yn-2-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H

InChI Key

BIGFPNCQDSQYMT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)N.Cl

Purity

95

Origin of Product

United States

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